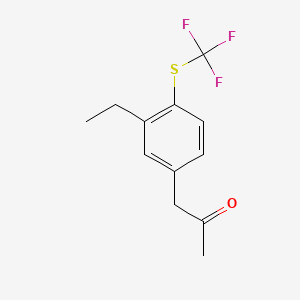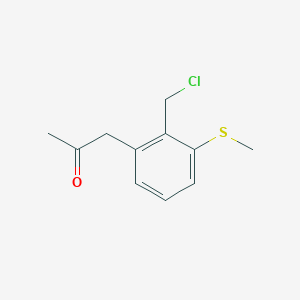
(R)-(3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)phenyl)methanol is a chiral organic compound with a complex structure It features a bromine atom, a tetrahydrofuran ring, and a methoxy group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)phenyl)methanol typically involves multiple steps. One common approach starts with the bromination of a suitable phenyl precursor, followed by the introduction of the tetrahydrofuran moiety through a nucleophilic substitution reaction. The final step often involves the reduction of an intermediate compound to yield the desired methanol derivative. Reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
®-(3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or ketones using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Further reduction to alkanes using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents include oxidizing agents like PCC, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of substituted phenyl derivatives.
科学研究应用
Chemistry
In chemistry, ®-(3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)phenyl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its chiral nature makes it particularly useful in studying stereoselective processes and enzyme specificity.
Medicine
In medicinal chemistry, ®-(3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)phenyl)methanol is investigated for its potential as a pharmacophore. Its structure can be modified to develop new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the production of polymers, resins, and other advanced materials.
作用机制
The mechanism of action of ®-(3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)phenyl)methanol involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- ®-(3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)phenyl)ethanol
- ®-(3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)phenyl)propane
- ®-(3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)phenyl)butane
Uniqueness
What sets ®-(3-Bromo-5-((tetrahydrofuran-2-yl)methoxy)phenyl)methanol apart from similar compounds is its specific combination of functional groups and chiral center. This unique structure imparts distinct reactivity and selectivity, making it valuable in various applications, from synthetic chemistry to medicinal research.
属性
分子式 |
C12H15BrO3 |
|---|---|
分子量 |
287.15 g/mol |
IUPAC 名称 |
[3-bromo-5-[[(2R)-oxolan-2-yl]methoxy]phenyl]methanol |
InChI |
InChI=1S/C12H15BrO3/c13-10-4-9(7-14)5-12(6-10)16-8-11-2-1-3-15-11/h4-6,11,14H,1-3,7-8H2/t11-/m1/s1 |
InChI 键 |
ZCGFCUZEVYYFQK-LLVKDONJSA-N |
手性 SMILES |
C1C[C@@H](OC1)COC2=CC(=CC(=C2)CO)Br |
规范 SMILES |
C1CC(OC1)COC2=CC(=CC(=C2)CO)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


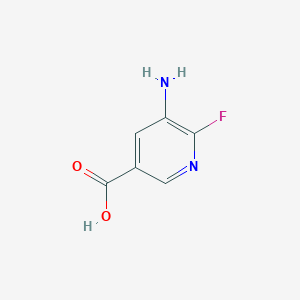
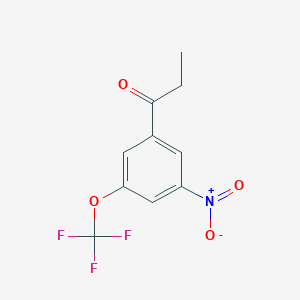
![2-Pyrimidinamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)](/img/structure/B14047623.png)

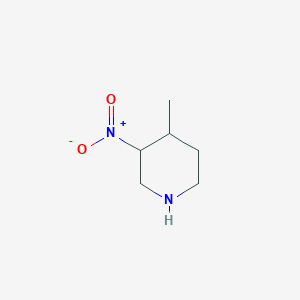
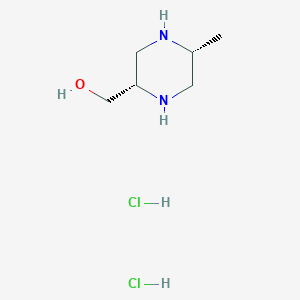

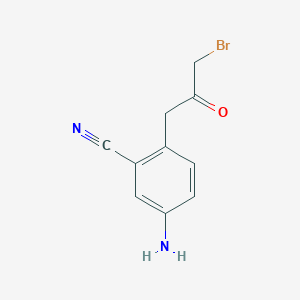
![1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl-](/img/structure/B14047669.png)
